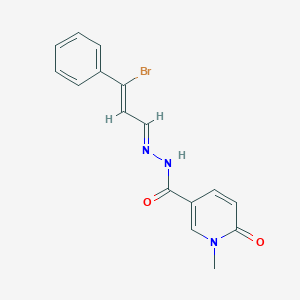![molecular formula C18H29NO B4982931 1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine](/img/structure/B4982931.png)
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine, also known as Y-27632, is a selective inhibitor of Rho-associated protein kinases (ROCKs). ROCKs are involved in various cellular processes, including cell shape, adhesion, and motility. Y-27632 has been widely used in scientific research to investigate the role of ROCKs in various physiological and pathological conditions.
Mecanismo De Acción
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine selectively inhibits ROCKs by binding to the ATP-binding site of the kinase domain. This results in the inhibition of downstream signaling pathways, including the myosin light chain phosphatase pathway. The inhibition of ROCKs leads to changes in cellular processes, including cell shape, adhesion, and motility.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, reduce blood pressure in animal models of hypertension, and improve neurological function in animal models of stroke. This compound has also been shown to promote the survival and differentiation of stem cells in culture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine has several advantages for lab experiments. It is a highly selective inhibitor of ROCKs, which allows for the investigation of specific downstream signaling pathways. It is also relatively easy to use in cell culture studies and animal models. However, this compound has some limitations, including its potential off-target effects and the need for careful dosing in animal models.
Direcciones Futuras
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine has potential future applications in various fields of research. It may be used in the development of new cancer therapies, as it has been shown to inhibit the migration and invasion of cancer cells. This compound may also be used in the treatment of cardiovascular diseases, as it has been shown to reduce blood pressure in animal models of hypertension. Additionally, this compound may be used in the treatment of neurological disorders, as it has been shown to improve neurological function in animal models of stroke. Further research is needed to fully understand the potential applications of this compound in these areas.
Métodos De Síntesis
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine can be synthesized using a multi-step reaction starting from commercially available chemicals. The synthesis involves the reaction of 2-tert-butyl-6-methylphenol with propargyl bromide to form 3-(2-tert-butyl-6-methylphenoxy)propyne. The propyne is then reacted with pyrrolidine in the presence of a palladium catalyst to form the final product, this compound.
Aplicaciones Científicas De Investigación
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine has been used in various scientific research applications, including cell culture studies and animal models. It has been shown to have a wide range of effects on cellular processes, including cell adhesion, migration, and proliferation. This compound has been used to investigate the role of ROCKs in various physiological and pathological conditions, including cancer, cardiovascular diseases, and neurological disorders.
Propiedades
IUPAC Name |
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-15-9-7-10-16(18(2,3)4)17(15)20-14-8-13-19-11-5-6-12-19/h7,9-10H,5-6,8,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYYXRYHCGENPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)OCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-ethyl-4-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)piperazine](/img/structure/B4982855.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanol dihydrochloride](/img/structure/B4982872.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4982888.png)
![2-(4-chlorophenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B4982890.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4982899.png)
![methyl 3-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4982905.png)

![3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4982918.png)
![1-(2,3-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4982922.png)

![2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol](/img/structure/B4982939.png)

![2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4982942.png)
